molecular formula C14H24O7 B8245974 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione CAS No. 67030-22-2

1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione

Cat. No.: B8245974
CAS No.: 67030-22-2
M. Wt: 304.34 g/mol
InChI Key: RHCGDHDPVLXYLX-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione is a chemical compound with the molecular formula C14H24O7 It is a cyclic compound containing multiple ether groups and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione can be synthesized through a multi-step process involving the formation of the cyclic ether structure followed by the introduction of the ketone groups. One common method involves the cyclization of a linear precursor containing multiple hydroxyl groups, which are then oxidized to form the ketone functionalities. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to form carboxylic acids.

    Reduction: The ketone groups can be reduced to form alcohols.

    Substitution: The ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted ethers or amines.

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form stable complexes with these targets, potentially modulating their activity. The pathways involved may include the inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7,10,13-Pentaoxacyclohexadecane-14,16-dione
  • 1,4,7,10,13-Pentaoxacyclooctadecane-14,19-dione

Uniqueness

1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione is unique due to its specific ring size and the presence of multiple ether and ketone groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4,7,10,13-pentaoxacyclononadecane-14,19-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c15-13-3-1-2-4-14(16)21-12-10-19-8-6-17-5-7-18-9-11-20-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCGDHDPVLXYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCOCCOCCOCCOC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337409
Record name 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67030-22-2
Record name 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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